molecular formula C13H27NO2 B14149249 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol CAS No. 89129-95-3

2-(4-Pentylpiperidin-1-YL)propane-1,3-diol

Cat. No.: B14149249
CAS No.: 89129-95-3
M. Wt: 229.36 g/mol
InChI Key: AEADCLOIXQMSTJ-UHFFFAOYSA-N
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Description

2-(4-Pentylpiperidin-1-YL)propane-1,3-diol is an organic compound characterized by the presence of a piperidine ring substituted with a pentyl group and a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol typically involves the reaction of 4-pentylpiperidine with a suitable diol precursor. One common method is the nucleophilic substitution reaction where 4-pentylpiperidine reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylpiperidin-1-YL)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Pentylpiperidin-1-YL)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the diol moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol with similar chemical properties but lacking the piperidine ring.

    4-Pentylpiperidine: Contains the piperidine ring but lacks the diol moiety.

    2,2-Bis(hydroxymethyl)propane-1,3-diol: Another diol with different substitution patterns.

Uniqueness

2-(4-Pentylpiperidin-1-YL)propane-1,3-diol is unique due to the combination of the piperidine ring and the propane-1,3-diol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

89129-95-3

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

2-(4-pentylpiperidin-1-yl)propane-1,3-diol

InChI

InChI=1S/C13H27NO2/c1-2-3-4-5-12-6-8-14(9-7-12)13(10-15)11-16/h12-13,15-16H,2-11H2,1H3

InChI Key

AEADCLOIXQMSTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCN(CC1)C(CO)CO

Origin of Product

United States

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